

Spectroscopic Profile of tert-Butyl (10-aminodecyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	tert-Butyl (10-aminodecyl)carbamate
Cat. No.:	B2551193

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **tert-Butyl (10-aminodecyl)carbamate**, a bifunctional linker molecule commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Summary of Spectroscopic Data

The empirical formula for **tert-Butyl (10-aminodecyl)carbamate** is $C_{15}H_{32}N_2O_2$, with a molecular weight of 272.43 g/mol. The structural and spectroscopic data are summarized below.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.08	t, J = 6.9 Hz	2H	-CH ₂ -NH-Boc
2.68	t, J = 7.1 Hz	2H	-CH ₂ -NH ₂
1.48 - 1.42	m	4H	-CH ₂ -CH ₂ -NH-Boc, -CH ₂ -CH ₂ -NH ₂
1.44	s	9H	-C(CH ₃) ₃
1.27	br s	12H	-(CH ₂) ₆ -

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: IR Spectroscopic Data

Frequency (cm ⁻¹)	Intensity	Assignment
3450-3250	Broad	N-H stretch (amine and carbamate)
2925, 2854	Strong	C-H stretch (alkane)
1685	Strong	C=O stretch (carbamate)
1520	Medium	N-H bend (carbamate)
1165	Medium	C-O stretch (carbamate)

Table 3: Mass Spectrometry Data

m/z	Interpretation
273.26	[M+H] ⁺ (Calculated for C ₁₅ H ₃₃ N ₂ O ₂ ⁺ : 273.2537)
217.20	[M+H - C ₄ H ₈] ⁺ or [M+H - 56] ⁺
173.18	[M+H - C ₅ H ₉ NO ₂] ⁺ or [M+H - 100] ⁺

Experimental Protocols

The following protocols describe the general procedures for obtaining the NMR, IR, and MS data for **tert-Butyl (10-aminodecyl)carbamate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of **tert-Butyl (10-aminodecyl)carbamate** was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The ^1H NMR spectrum was recorded on a 400 MHz spectrometer at ambient temperature. The data was processed using standard Fourier transform and baseline correction algorithms.

Infrared (IR) Spectroscopy

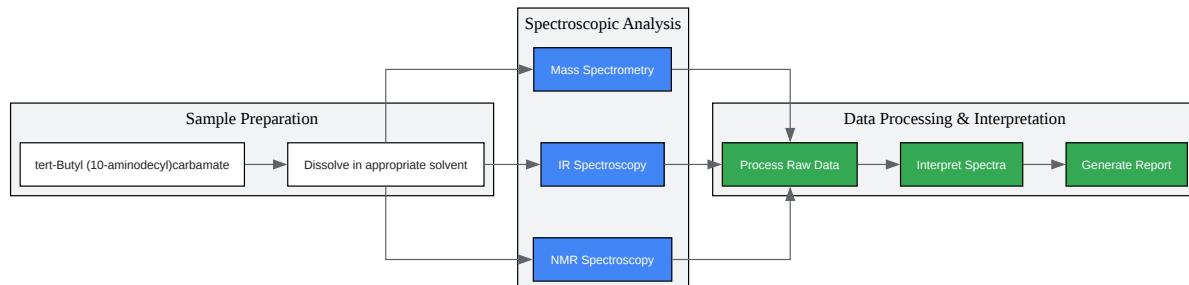
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis was performed using a high-resolution mass spectrometer with an electrospray ionization (ESI) source. The sample was dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer via direct infusion. The analysis was conducted in positive ion mode, and the mass-to-charge ratio (m/z) of the ions was measured.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **tert-Butyl (10-aminodecyl)carbamate**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of tert-Butyl (10-aminodecyl)carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2551193#spectroscopic-data-for-tert-butyl-10-aminodecyl-carbamate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com